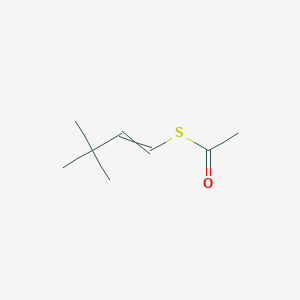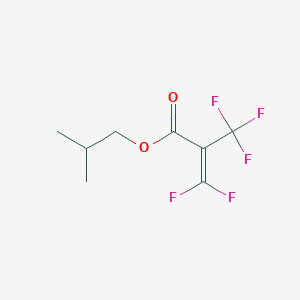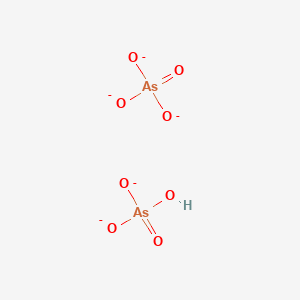
Hydrogen arsorate;arsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen arsorate, also known as arsorate, is a chemical compound that contains arsenic and hydrogen. It is an arsenate ion with the chemical formula AsO₄³⁻, where arsenic is in its +5 oxidation state. This compound is known for its tetrahedral geometry, with arsenic at the center bonded to four oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen arsorate can be synthesized through various chemical reactions. One common method involves the reaction of arsenic acid (H₃AsO₄) with a base such as sodium hydroxide (NaOH) to form sodium arsenate (Na₃AsO₄), which can then be acidified to produce hydrogen arsorate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hydrogen arsorate often involves the extraction of arsenic from ores, followed by oxidation to form arsenic acid. This acid is then neutralized with a base to produce the arsenate salts, which can be further processed to obtain hydrogen arsorate. The process requires careful handling due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form arsenite (AsO₃³⁻) or elemental arsenic.
Substitution: It can participate in substitution reactions where one or more oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrogen arsorate include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving hydrogen arsorate include arsenite, elemental arsenic, and various substituted arsenate compounds. These products depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
Hydrogen arsorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Wirkmechanismus
The mechanism by which hydrogen arsorate exerts its effects involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, disrupt cellular respiration by interfering with mitochondrial function, and induce oxidative stress by generating reactive oxygen species. These actions are mediated through various molecular targets and pathways, including the inhibition of key metabolic enzymes and the activation of stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Hydrogen arsorate can be compared with other arsenate compounds such as sodium arsenate (Na₃AsO₄) and potassium arsenate (K₃AsO₄). While these compounds share similar chemical properties, hydrogen arsorate is unique in its specific interactions and reactivity due to the presence of hydrogen. Similar compounds include:
- Sodium arsenate (Na₃AsO₄)
- Potassium arsenate (K₃AsO₄)
- Arsenic acid (H₃AsO₄)
Eigenschaften
CAS-Nummer |
63504-02-9 |
|---|---|
Molekularformel |
As2HO8-5 |
Molekulargewicht |
278.85 g/mol |
IUPAC-Name |
hydrogen arsorate;arsorate |
InChI |
InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5 |
InChI-Schlüssel |
RXFMBIALQLOPAW-UHFFFAOYSA-I |
Kanonische SMILES |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


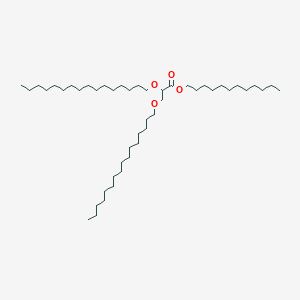
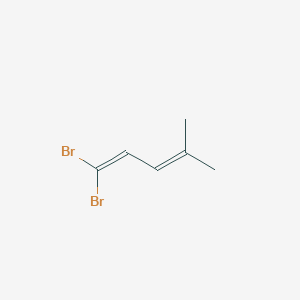
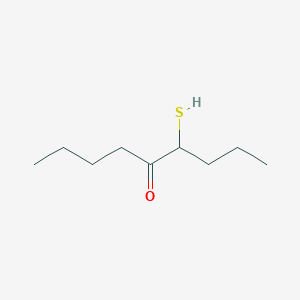
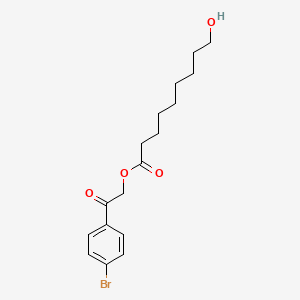
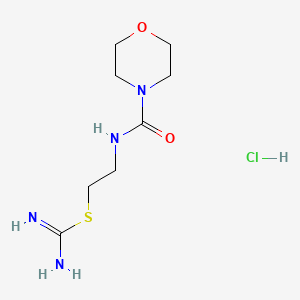
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
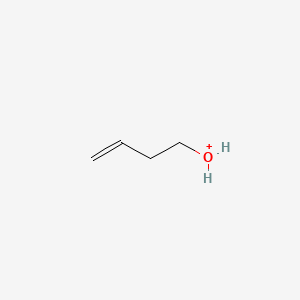
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

